Trecetilide - 180918-68-7

Trecetilide

Catalog Number: EVT-286552
CAS Number: 180918-68-7
Molecular Formula: C21H37FN2O3S
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trecetilide is an organic amino compound and a member of benzenes.
Source

Trecetilide was initially synthesized in the early 2000s, with significant contributions from various research teams focusing on its chemical properties and therapeutic potential. The compound has been studied extensively for its efficacy in managing heart rhythm disorders.

Classification
  • Type: Antiarrhythmic agent
  • Mechanism: Sodium channel blocker
  • Therapeutic Use: Treatment of atrial arrhythmias
Synthesis Analysis

The synthesis of Trecetilide has been explored through several methods, with a notable focus on convergent synthesis approaches.

Methods and Technical Details

  1. Convergent Synthesis: This method assembles two key intermediates to form Trecetilide in a final step, allowing for improved efficiency and yield. The process typically involves multiple synthetic steps, where each intermediate is synthesized separately before being combined.
  2. Deoxyfluorination of Tertiary Alcohols: Recent studies have reported methods for synthesizing tertiary fluorides, which are crucial intermediates in the preparation of Trecetilide. For instance, a combination of methanesulfonic acid and potassium hydrogen fluoride has been used to achieve high yields of desired fluorinated compounds .
  3. Radical Fluorination: Another method involves converting tertiary alcohols to their corresponding bromides or iodides, followed by radical fluorination using Selectfluor. This approach has shown promising results in synthesizing Trecetilide precursors .
Molecular Structure Analysis

Trecetilide's molecular structure is characterized by its complex arrangement of atoms that contribute to its pharmacological properties.

Structure and Data

  • Chemical Formula: C₁₈H₁₉F₂N₂O₄S
  • Molecular Weight: Approximately 372.41 g/mol
  • Structural Features: The compound contains a sulfonamide group, which enhances its solubility and pharmacokinetic profile.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Trecetilide include various transformations that lead to the formation of key functional groups.

Reactions and Technical Details

  1. Formation of Key Intermediates: The synthesis often starts with simpler organic compounds that undergo nucleophilic substitutions and elimination reactions to form the necessary intermediates.
  2. Fluorination Reactions: The introduction of fluorine into the molecular structure is critical for its activity as an antiarrhythmic agent. Techniques such as deoxyfluorination are employed to achieve this .
  3. Final Assembly: The final step typically involves coupling reactions where intermediates are combined under specific conditions to yield Trecetilide.
Mechanism of Action

Trecetilide's mechanism involves blocking sodium channels, which plays a crucial role in cardiac action potentials.

Process and Data

  • Sodium Channel Blockade: By inhibiting sodium influx, Trecetilide decreases excitability and conduction velocity in cardiac tissues, effectively stabilizing the cardiac rhythm.
  • Impact on Action Potentials: The drug alters the duration and shape of action potentials in cardiac myocytes, contributing to its antiarrhythmic effects.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Trecetilide is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values are essential for predicting solubility and absorption characteristics.
Applications

Trecetilide is primarily used in scientific research and clinical settings related to cardiovascular health.

Scientific Uses

  • Clinical Trials: Investigated for efficacy in treating atrial fibrillation and other arrhythmias.
  • Pharmaceutical Development: Used as a reference compound in studies evaluating new antiarrhythmic agents or formulations .
Introduction to Trecetilide as a Class III Antiarrhythmic Agent

Trecetilide (chemical name: N-[4-[2-[[2-(4-Methanesulfonamidophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide fumarate) is a selective potassium channel blocker developed for the acute and chronic management of atrial fibrillation (AF) and atrial flutter (AFL). As a class III antiarrhythmic agent under the Vaughan-Williams classification system, it specifically targets the delayed rectifier potassium current (IKr) to prolong atrial action potential duration and effective refractory period. This electrophysiological action suppresses re-entrant circuits responsible for maintaining atrial tachyarrhythmias. Chemically identified as a sematilide derivative, trecetilide shares structural similarities with other pure IKr blockers but exhibits optimized receptor-binding kinetics [3] [9].

Table 1: Key Chemical Properties of Trecetilide

PropertyValue
IUPAC NameN-[4-[2-[[2-(4-Methanesulfonamidophenoxy)ethyl]amino]ethyl]phenyl]methanesulfonamide fumarate
Molecular FormulaC₂₁H₃₇FN₂O₃S (free base)
Molecular Weight416.60 g/mol (free base)
CAS Registry Number180918-68-7
Chemical ClassificationMethanesulfonanilide derivative
Primary TargetKCNH2 (hERG) potassium channel
Solubility CharacteristicsHydrophilic (fumarate salt enhances aqueous solubility)

Historical Development and Pharmacological Classification

Trecetilide emerged in the late 1990s during intensive research into selective IKr blockers as successors to early class III agents like sotalol and ibutilide. Its development aimed to address limitations of non-selective potassium channel blockers, particularly the risk of reverse rate-dependency (diminished efficacy at faster heart rates) and off-target effects. Structurally, trecetilide belongs to the methanesulfonanilide class, characterized by aromatic sulfonamide groups linked through ethanamine chains—a scaffold optimized for high-affinity binding to the HERG (Kv11.1) channel pore [3] [9].

Pharmacologically, trecetilide is classified as a Vaughan-Williams Class III antiarrhythmic due to its primary mechanism of voltage-gated potassium channel blockade. It falls under subclass IIIa (rapid delayed rectifier potassium current (IKr) selective blockers). Unlike "dirty" class III agents such as amiodarone (which also blocks sodium, calcium, and beta-adrenergic receptors), trecetilide demonstrates high specificity for IKr channels with minimal effects on other cardiac ion currents. This purity of action was intended to reduce adverse effects while maintaining potent atrial antiarrhythmic efficacy [2] [8].

Therapeutic Rationale for Atrial Flutter and Fibrillation Management

Atrial fibrillation and flutter represent prevalent tachyarrhythmias characterized by disordered atrial electrical activity, affecting >33 million individuals globally. Rhythm control strategies remain essential for symptomatic patients, particularly those with paroxysmal or persistent arrhythmias refractory to rate control. Trecetilide addresses two critical therapeutic needs:

  • Acute Cardioversion Enhancement: In persistent AF/AFL, electrical cardioversion (ECV) success rates approach 90%, but immediate recurrences of atrial fibrillation (IRAF) occur in 10-25% of patients within minutes post-shock. IRAF results from abbreviated atrial refractory periods and electrical heterogeneity. Trecetilide suppresses IRAF by prolonging action potential duration (APD), thereby extending the relapse gap (the period during which atria are incapable of fibrillating post-cardioversion) [7].

  • Maintenance of Sinus Rhythm: Trecetilide prevents sub-acute arrhythmia recurrences (occurring within weeks post-cardioversion) by counteracting spatially non-uniform reverse electrical remodeling. By prolonging atrial effective refractory period (ERP), it increases the wavelength of re-entrant circuits, disrupting the critical mass required to sustain AF/AFL. This is particularly relevant for patients with structural heart disease where calcium overload exacerbates electrical instability [7] [8].

The drug’s rapid onset (when administered intravenously) makes it suitable for acute settings, while oral formulations (investigated preclinically) target long-term rhythm maintenance. Its lack of beta-blocking activity offers an advantage over sotalol in patients with bronchospastic disease [2] [7].

Mechanistic Differentiation from Other Antiarrhythmic Classes

Trecetilide’s electrophysiological profile distinguishes it from other antiarrhythmic classes through its selective ion channel targeting and absence of ancillary effects:

  • Versus Class I Agents (Sodium Channel Blockers):Class I drugs (e.g., flecainide, propafenone) suppress phase 0 depolarization by blocking sodium influx, slowing conduction velocity. While effective in structurally normal hearts, they carry proarrhythmic risks in ischemic cardiomyopathy. Trecetilide lacks sodium channel activity, avoiding QRS widening and conferring relative safety in ventricular dysfunction. Unlike class IC agents, it does not slow atrial conduction—a property that can organize fibrillation into more stable flutter [2] [7].

  • Versus Class II Agents (Beta-Blockers):Beta-blockers (e.g., metoprolol) reduce AV nodal conduction and counteract catecholamine-driven automaticity. They provide rate control but not rhythm control. Trecetilide directly modifies atrial repolarization, enabling termination and prevention of AF/AFL independent of autonomic effects [2].

  • Versus Other Class III Agents:

  • Amiodarone: Exhibits multi-channel blockade (IKr, IKs, INa, ICa, β-receptors) and complex pharmacokinetics. Trecetilide’s pure IKr inhibition avoids amiodarone’s thyroid, pulmonary, and hepatic toxicities.
  • Sotalol: Combines IKr blockade with non-selective β-adrenergic antagonism, causing bradycardia and QT prolongation. Trecetilide lacks beta-blockade, making it tolerable in bradycardic tendencies.
  • Ibutilide: Shares IKr blockade but activates slow sodium inward current (INa-s), increasing proarrhythmia risk. Trecetilide exhibits purer repolarization prolongation [2] [8].

  • Versus Class IV Agents (Calcium Channel Blockers):Non-dihydropyridines (e.g., verapamil) suppress AV nodal conduction for rate control but do not restore sinus rhythm. Trecetilide directly modifies atrial electrophysiology independent of AV node effects [2].

Table 2: Mechanistic Comparison of Trecetilide with Major Antiarrhythmic Classes

ClassPrototype AgentsPrimary MechanismEffect on Atrial ArrhythmiasTrecetilide Differentiation
I (Na⁺)Flecainide, PropafenoneNa⁺ channel blockade (↓ conduction)Terminates recent-onset AFNo Na⁺ blockade; avoids QRS widening
IIMetoprololβ-adrenoceptor blockade (↓ AV conduction)Rate control onlyDirect atrial ERP prolongation; rhythm control
IIIAmiodarone, SotalolMulti-channel or IKr blockadeBroad-spectrum rhythm controlSelective IKr blockade; no extra-cardiac toxicity
IVVerapamilCa²⁺ channel blockade (↓ AV conduction)Rate control onlyDirect atrial substrate modification

Trecetilide’s specificity arises from its high-affinity binding to the KCNH2-encoded hERG channel’s S6 domain, selectively blocking potassium efflux during phase 3 repolarization. This prolongs APD and ERP uniformly in atrial tissue, increasing the wavelength of re-entrant circuits (conduction velocity × refractory period) beyond the path length required for AF/AFL maintenance. Unlike agents with reverse rate-dependency (e.g., dofetilide), trecetilide maintains efficacy at faster rates due to its voltage-dependent binding kinetics, which enhance channel blockade during rapid depolarization [8].

Properties

CAS Number

180918-68-7

Product Name

Trecetilide

IUPAC Name

N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

Molecular Formula

C21H37FN2O3S

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3/t20-/m0/s1

InChI Key

RPQUKWBLAHJOPX-FQEVSTJZSA-N

SMILES

CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Solubility

Soluble in DMSO

Synonyms

trecetilide
trecetilide fumarate

Canonical SMILES

CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Isomeric SMILES

CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.